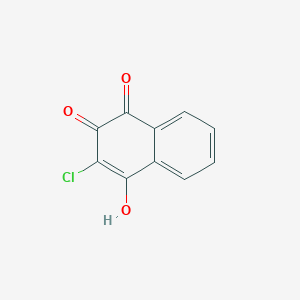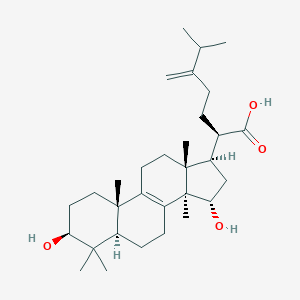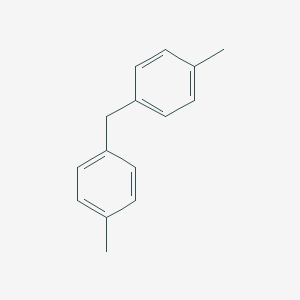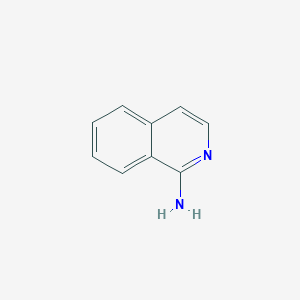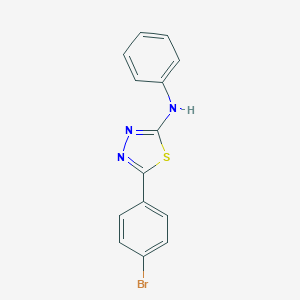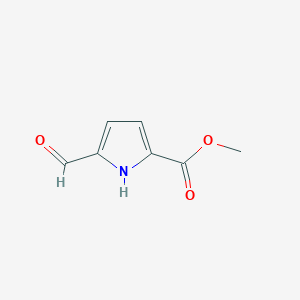
methyl 5-formyl-1H-pyrrole-2-carboxylate
Descripción general
Descripción
Methyl 5-formyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C7H7NO3 . It is a member of the pyrroles, which are heterocyclic aromatic organic compounds .
Molecular Structure Analysis
The molecular weight of methyl 5-formyl-1H-pyrrole-2-carboxylate is 153.14 g/mol . Its molecular structure can be represented by the InChI code1S/C7H7NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h2-4,8H,1H3 . Physical And Chemical Properties Analysis
Methyl 5-formyl-1H-pyrrole-2-carboxylate has a topological polar surface area of 59.2 Ų and a XLogP3-AA value of 0.7 . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound is a white to orange solid at room temperature .Aplicaciones Científicas De Investigación
Origin and Natural Sources
Methyl 5-formyl-1H-pyrrole-2-carboxylate: is a derivative of pyrrole-2-carboxaldehyde (Py-2-C), which has been isolated from various natural sources such as fungi, plants, and microorganisms . The compound is part of a larger family of molecules that play significant roles in biological systems.
Physiological Activities
Compounds containing the Py-2-C group, including methyl 5-formyl-1H-pyrrole-2-carboxylate , are known for their diverse physiological activities. They are involved in the production of biomarkers for diseases like diabetes through reactions such as the Amadori and Maillard reactions, leading to the formation of advanced glycation end products (AGEs) .
Antioxidant Properties
Research has shown that Py-2-C derivatives, including methyl 5-formyl-1H-pyrrole-2-carboxylate , exhibit hydroxyl radical scavenging activity. This indicates potential antioxidant properties, which are valuable in preventing oxidative stress-related damage in cells .
Enzyme Induction
Some Py-2-C derivatives have been tested for their ability to induce quinone-reductase (QR) activity. QR induction is a measure of a compound’s potential chemoprotective properties, suggesting that methyl 5-formyl-1H-pyrrole-2-carboxylate could be useful in cancer prevention strategies .
Metal Ion Reduction
The formyl group side chain in Py-2-C derivatives has shown potential in reducing metal ions, although not strong enough to complete the reduction. This property could be harnessed in developing new methods for metal ion processing or recycling .
Synthesis of Medicinal Hetero-Aromatics
Methyl 5-formyl-1H-pyrrole-2-carboxylate: can serve as a precursor in the synthesis of key medicinal hetero-aromatic compounds. These compounds are crucial in the development of pharmaceuticals, particularly those with cytotoxic activity against cancer cell lines .
Chemical Storage and Stability
The compound is typically stored as a white to orange solid at refrigerator temperatures to maintain its stability and purity. This information is crucial for researchers who need to handle and store the compound for extended periods .
Safety and Handling
Safety data sheets indicate that methyl 5-formyl-1H-pyrrole-2-carboxylate should be handled with caution. It has been assigned hazard statements for health risks upon ingestion, skin contact, eye contact, and inhalation. Appropriate safety measures must be taken when working with this chemical .
Safety And Hazards
Methyl 5-formyl-1H-pyrrole-2-carboxylate is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
methyl 5-formyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCYHYGREGWAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923070 | |
| Record name | Methyl 5-formyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-formyl-1H-pyrrole-2-carboxylate | |
CAS RN |
1197-13-3 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 5-formyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1197-13-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 5-formyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-formyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

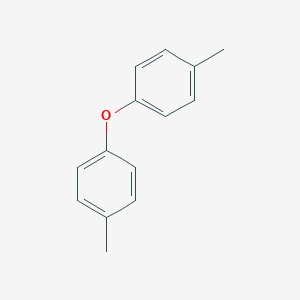

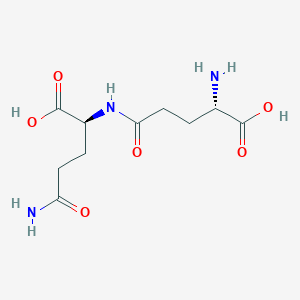
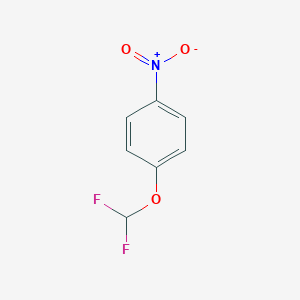

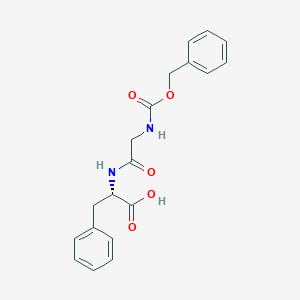
![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)
